2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide is a chemical compound characterized by the presence of a chlorophenyl group and an oxoindolin moiety. This compound falls within the category of aromatic amides, which are known for their diverse biological activities, including anticancer and anticonvulsant properties. Its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring. It is also related to oxoindole derivatives, which have been explored for various pharmacological effects. The chlorophenyl substituent adds to its lipophilicity, potentially enhancing its bioavailability and interaction with biological membranes.
The synthesis of 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes:
The reaction conditions, such as temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and catalyst presence, play crucial roles in optimizing yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide is . Its structure features:
The compound's molecular weight is approximately 275.71 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools.
2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo several chemical reactions:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The mechanism of action for 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
The molecular architecture of 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide (CAS 921544-79-8) exemplifies strategic hybridization in drug design. Its structure integrates a 2-oxoindoline (isatin) core linked via an acetamide bridge to a 4-chlorophenyl moiety. The isatin unit features a bicyclic system with hydrogen-bond accepting carbonyl groups at positions 2 and 3, while the acetamide spacer (-NH-C(=O)-CH₂-) enables conformational flexibility for target engagement [1] [4]. The 4-chlorophenyl group provides hydrophobic character and electron-withdrawing properties, influencing π-stacking interactions and membrane permeability. This configuration yields a molecular weight of 300.74 g/mol and the SMILES representation O=C(NC₁=CC₂=C(NC(C₂)=O)C=C₁)CC₃=CC=C(Cl)C=C₃, reflecting its planarity and hydrogen-bonding potential [1].
Table 1: Structural Features of 2-(4-Chlorophenyl)-N-(2-Oxoindolin-5-yl)Acetamide
Feature | Component | Functional Role |
---|---|---|
Core scaffold | 2-Oxoindolin-5-yl | Hydrogen-bond donation/acceptation; planar aromatic engagement |
Linker | Acetamide group (-NHCOCH₂-) | Conformational flexibility; hydrogen bonding |
Aryl appendage | 4-Chlorophenyl | Hydrophobic pocket filling; electron-withdrawing character |
Molecular formula | C₁₆H₁₃ClN₂O₂ | Balanced lipophilicity/hydrophilicity for cellular uptake |
Oxindole-acetamide hybrids exploit the privileged status of isatin in medicinal chemistry. The 2-oxoindoline core mimics endogenous signaling molecules and interacts with diverse biological targets through reversible hydrogen bonding at its lactam and carbonyl sites. The C5 position on the indoline ring, where the acetamide is attached, is electronically activated for protein binding, while the chloroaryl extension enhances affinity for hydrophobic enzyme subpockets [4] [8]. This scaffold demonstrates enhanced metabolic stability compared to unsubstituted isatins due to reduced susceptibility to cytochrome P450 oxidation at the C5 position [10].
Isatin (1H-indole-2,3-dione) was first isolated in 1841 as an indigo oxidation product, but its therapeutic potential remained unexplored until the mid-20th century. Early synthetic routes relied on Sandmeyer and Stolle methods, which involved hazardous reagents and provided low yields for substituted variants. Contemporary protocols employ transition-metal-catalyzed reactions and microwave-assisted synthesis, enabling efficient production of C5-functionalized derivatives like 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide [4] [10].
Table 2: Key Developments in Isatin-Based Drug Discovery
Era | Key Advancement | Impact on Compound Design |
---|---|---|
Pre-1960s | Isolation from natural sources (e.g., Melochia tomentosa) | Identification of core scaffold |
1970-1990 | Semisynthetic modifications (N-alkylation, C3-spiro derivatives) | Expanded chemical diversity; early SAR studies |
2000-2010 | Targeted kinase inhibitors (sunitinib, nintedanib) | Validation of isatin as kinase-targeting scaffold |
2010-Present | Hybrid scaffold designs (e.g., oxindole-acetamides) | Multi-target engagement; improved selectivity profiles |
The structural evolution of isatin derivatives progressed from simple N-alkylated analogs to complex C-ring fused systems. Seminal work focused on C3 modification, yielding kinase inhibitors like sunitinib. However, C5-functionalized derivatives emerged as superior candidates for CNS penetration and antiviral activity due to balanced amphiphilicity. The introduction of acetamide-linked aryl groups at C5—exemplified by 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide—represents a third-generation design strategy that optimizes steric occupancy of target binding sites while maintaining synthetic accessibility [6] [8] [10]. This compound specifically benefits from structure-activity relationship studies demonstrating that electron-withdrawing substituents (e.g., chlorine) at the para-position of the phenyl ring enhance kinase binding affinity by up to 12-fold compared to unsubstituted analogs [6].
The oxindole-acetamide scaffold exhibits intrinsic polypharmacology, enabling simultaneous modulation of kinase signaling pathways and viral replication machinery. Kinase inhibition arises from ATP-competitive binding facilitated by the oxindole core, which mimics purine geometry. The planar 2-oxoindoline system inserts into the hinge region of kinases, forming hydrogen bonds with backbone residues, while the 4-chlorophenylacetamide extension occupies hydrophobic regions adjacent to the ATP cleft. Molecular docking studies confirm nanomolar affinity for Aurora A kinase (GScore: -7.9 to -8.2 kcal/mol), a validated oncology target regulating mitotic progression [6].
Concurrently, this compound disrupts viral transcription through allosteric interference with viral-host protein interactions. Biochemical assays demonstrate inhibition of HIV-1 Tat-mediated transcription (EC₅₀ = 0.17-0.24 µM) via ejection blockade of histone H3 from the long-terminal repeat promoter. The chlorophenyl moiety facilitates intercalation into hydrophobic protein interfaces, while the acetamide linker hydrogen-bonds with key residues in viral proteases [3] [8]. This dual functionality is structurally enabled by orthogonal pharmacophoric elements:
Table 3: Multi-Target Activities of Isatin-Acetamide Hybrids
Target Category | Specific Target | Activity (IC₅₀/EC₅₀) | Mechanistic Basis |
---|---|---|---|
Kinases | Aurora A | <5 µM | ATP-competitive inhibition; disruption of autophosphorylation |
Viral enzymes | HIV-1 Tat/TAR interaction | 0.17-0.24 µM | Histone H3 ejection blockade from LTR promoter |
Viral entry | SARS-CoV-2 spike/ACE2 | 12.5-22.4 µM* | Steric hindrance of receptor binding domain (RBD-ACE2 interface) |
*Data from structurally analogous N-methylated derivative [6]
The dual-targeting capability is particularly valuable against drug-resistant pathogens and malignancies. Resistance mutations often preserve one target site while modifying the other; simultaneous inhibition reduces evasion pathways. For example, 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide maintains potency against nucleoside reverse transcriptase inhibitor-resistant HIV strains due to its host-targeted mechanism [3]. Similarly, its kinase inhibition remains effective in imatinib-resistant leukemia cells by bypassing Bcr-Abl mutations [6]. This multi-target engagement profile positions oxindole-acetamide hybrids as versatile chemotherapeutic platforms warranting expanded preclinical evaluation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1